Sodium lauroampho PG-acetate phosphate

Description

Contextualization of Amphoteric Surfactants in Advanced Chemical Systems

Amphoteric surfactants are a unique class of surface-active agents characterized by the presence of both a positive and a negative charge in their hydrophilic headgroup. nih.govresearchgate.net This dual-charge nature, which can be pH-dependent, imparts a versatile functionality to these molecules. incidecoder.comnih.gov In acidic solutions, the cationic group is dominant, while in alkaline conditions, the anionic group prevails. incidecoder.comencyclopedia.pub Near the isoelectric point, they exist as zwitterions, carrying a net neutral charge. incidecoder.com

Beyond personal care products, amphoteric surfactants are integral to various industrial applications, including:

Enhanced Oil Recovery: Where they can be tailored for low interfacial tension and salt resistance. rsc.org

Pharmaceutical Formulations: Improving drug solubility and stabilizing emulsions and suspensions. thegoodscentscompany.com

Industrial and Institutional Cleaners: Acting as hydrotropes and providing stability in high electrolyte and extreme pH environments. specialchem.com

Biotechnology: In applications such as enzyme stabilization and chromatography. rsc.org

The molecular structure of amphoteric surfactants can be broadly categorized, with common types including betaines, sultaines, and imidazoline (B1206853) derivatives. nih.govnih.gov Their adaptability and multifunctionality continue to drive research into new structures for specialized applications. rsc.org

Overview of Phosphate (B84403) Ester Surfactants in Contemporary Chemical Research

Phosphate ester surfactants are another versatile class of anionic surfactants, distinguished by the presence of a phosphate group in their hydrophilic head. colab.ws They are produced by the reaction of alcohols or ethoxylated alcohols with a phosphating agent, such as phosphoric anhydride (B1165640) (P₂O₅) or polyphosphoric acid (PPA). researchgate.netresearchgate.net The choice of starting alcohol and phosphating agent, along with reaction conditions, allows for the synthesis of a wide range of structures with tailored properties. researchgate.netirosurfactant.com

A key feature of phosphate ester surfactants is the ability to form both mono- and di-ester products. The ratio of these two forms significantly influences the surfactant's functionality. researchgate.net

Mono-ester rich compositions are generally better for detergency and creating abundant, stable foam.

Di-ester rich compositions tend to be more lipophilic and are preferred for emulsification.

Phosphate esters are recognized for their excellent stability across a broad pH range, good solubility, and effectiveness as coupling agents and hydrotropes. researchgate.net Their inherent properties also include corrosion inhibition and lubricity, making them valuable in numerous industrial applications: alfa-chemistry.comfda.gov

Industrial & Institutional Cleaners: Due to their stability in highly alkaline or acidic formulations. alfa-chemistry.com

Metalworking Fluids: Providing lubrication and corrosion protection. fda.gov

Emulsion Polymerization: Acting as effective emulsifiers and dispersants. researchgate.net

Agrochemicals: In the formulation of pesticide emulsions. researchgate.net

Flame Retardants and Plasticizers: Used in polymers and textiles. fda.gov

Contemporary research continues to explore novel phosphate ester structures, including those derived from renewable resources like rosin, to develop multifunctional and environmentally compatible surfactants. atamanchemicals.com

Positioning of Sodium Lauroampho PG-Acetate Phosphate within Amphoteric Phosphated Surfactant Taxonomy

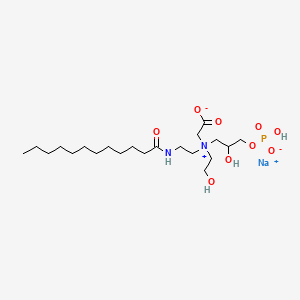

This compound is a complex, multifunctional surfactant that sits (B43327) at the intersection of the two classes described above. It is classified as a zwitterionic (amphoteric) surfactant, specifically an inner salt. ewg.orgpaulaschoice.fr Its chemical structure incorporates a long hydrophobic lauroyl group, a quaternary ammonium (B1175870) cationic center, a carboxylate anionic center (from the acetate (B1210297) group), and a phosphate anionic center.

The IUPAC name for a closely related structure is 1-Propanaminium, N-(carboxymethyl)-2-hydroxy-N-(2-hydroxyethyl)-N-(2-((1-oxododecyl)amino)ethyl)-3-(phosphonooxy)-, inner salt, monosodium salt. fda.gov This intricate structure suggests a combination of the properties of both amphoteric and phosphated surfactants.

The synthesis of such a complex molecule likely involves multiple steps, starting from a fatty amine precursor derived from lauric acid, followed by reactions to introduce the acetate and phosphate functionalities. While specific synthesis pathways for this exact molecule are not widely published in scientific literature, the synthesis of a related compound, sodium lauroamphoacetate, involves the reaction of lauric acid with aminoethylethanolamine, followed by reaction with sodium chloroacetate. rsc.org The addition of the phosphate group would require a subsequent phosphation step.

The functions attributed to this compound in commercial applications include:

Cleansing agent incibeauty.com

Foaming and foam boosting agent incibeauty.com

Hair conditioning agent incibeauty.comskinskoolbeauty.com

Hydrotrope (increasing the solubility of other substances) incibeauty.com

Surfactant incibeauty.com

Its classification as a zwitterionic phosphated surfactant places it in a category of highly specialized and mild surfactants. The presence of the phosphate group likely enhances its water solubility, interaction with surfaces, and stability, while the amphoteric nature contributes to its mildness and broad compatibility in complex formulations.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | - |

| INCI Name | This compound | incibeauty.com |

| CAS Number | 193888-44-7 | incibeauty.com |

| Molecular Formula | C₂₁H₄₂N₂O₉P·Na | fda.gov |

| Molecular Weight | 520.53 g/mol | fda.gov |

| Classification | Zwitterionic (Amphoteric) Surfactant | ewg.orgpaulaschoice.fr |

| Critical Micelle Concentration (CMC) | Data not publicly available in searched literature | - |

| Surface Tension | Data not publicly available in searched literature | - |

| Hydrophilic-Lipophilic Balance (HLB) | Data not publicly available in searched literature | - |

Structure

2D Structure

Properties

CAS No. |

193888-44-7 |

|---|---|

Molecular Formula |

C21H42N2NaO9P |

Molecular Weight |

520.536 |

IUPAC Name |

sodium;2-[2-(dodecanoylamino)ethyl-(2-hydroxyethyl)-[2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropyl]azaniumyl]acetate |

InChI |

InChI=1S/C21H43N2O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-20(26)22-12-13-23(14-15-24,17-21(27)28)16-19(25)18-32-33(29,30)31;/h19,24-25H,2-18H2,1H3,(H3-,22,26,27,28,29,30,31);/q;+1/p-1 |

InChI Key |

BVAQZSBSTBYZPX-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC(=O)NCC[N+](CCO)(CC(COP(=O)(O)[O-])O)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of Sodium Lauroampho Pg Acetate Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucication

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a complex structure like Sodium Lauroampho PG-Acetate Phosphate (B84403), a combination of ¹H, ¹³C, and ³¹P NMR experiments is essential for a complete characterization.

Phosphorus-31 NMR Spectroscopy for Phosphate Ester Composition Analysis

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific and sensitive method for analyzing phosphorus-containing compounds. mdpi.com Due to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus, it provides clear and distinct signals corresponding to different phosphate environments within a molecule. mdpi.com In the case of Sodium Lauroampho PG-Acetate Phosphate, ³¹P NMR is crucial for confirming the presence and chemical state of the phosphate ester group. The chemical shift of the phosphorus nucleus is highly dependent on its bonding environment, including the number of attached oxygen atoms and the nature of the organic moieties.

The analysis of phosphate ester surfactants by ³¹P NMR allows for the differentiation between mono-, di-, and tri-ester species, as well as the detection of any residual phosphoric acid. nyu.eduresearchgate.net The chemical shift value for the phosphate group in this compound is expected to appear in a characteristic region for phosphate monoesters. The precise chemical shift can be influenced by factors such as solvent and pH. chemrxiv.org

Table 1: Predicted ³¹P NMR Chemical Shift for this compound (Note: The following data is predicted based on typical chemical shift ranges for similar phosphate esters, as specific experimental data for this compound is not publicly available.)

| Phosphorus Environment | Predicted Chemical Shift (δ, ppm) |

| R-O-PO₃²⁻ | 0 to 5 |

Carbon-13 Chemical Shift Analysis for Molecular Structure Confirmation

The ¹³C NMR spectrum would be expected to show signals corresponding to the carbons of the lauroyl fatty acid chain, the ethylenediamine-derived backbone, the acetate (B1210297) group, and the propylene (B89431) glycol-phosphate moiety. For instance, the carbonyl carbon of the amide group would appear significantly downfield, while the aliphatic carbons of the lauryl chain would resonate at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is predicted based on the known chemical structure and typical chemical shift values for the constituent functional groups. Specific peak assignments require experimental data.)

| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) |

| C=O (Amide) | 170 - 175 |

| C=O (Acetate) | 175 - 180 |

| -CH₂-N⁺- | 50 - 65 |

| -CH₂-O-P | 60 - 70 |

| -CH-OH | 65 - 75 |

| -CH₂-N (amide) | 40 - 50 |

| Aliphatic -CH₂- chain | 20 - 40 |

| Terminal -CH₃ | ~14 |

Proton NMR Diffusometry for Aggregation State Characterization

Proton (¹H) NMR diffusometry, also known as Pulsed-Field Gradient (PFG) NMR, is a powerful technique for studying the aggregation behavior of surfactants in solution. This method measures the translational self-diffusion coefficient of molecules, which is highly sensitive to their size and shape. For surfactants like this compound, ¹H NMR diffusometry can be used to determine the critical micelle concentration (CMC), characterize the size and shape of micelles, and investigate the dynamics of surfactant exchange between micelles and the bulk solution.

Below the CMC, the surfactant molecules exist as individual monomers and exhibit relatively fast diffusion. Above the CMC, the surfactant molecules aggregate to form much larger micelles, resulting in a significant decrease in their measured diffusion coefficient. By monitoring the diffusion coefficient as a function of concentration, the onset of micellization can be accurately determined.

Mass Spectrometry Techniques for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and purity of chemical compounds. It functions by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) for Detailed Composition Analysis

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov For a compound like this compound, with a molecular formula of C₂₁H₄₂N₂O₉PNa, HRMS is essential for confirming its identity and assessing its purity. nih.gov

HRMS can distinguish the target compound from impurities that may have the same nominal mass but different elemental compositions. The technique is also invaluable for identifying potential by-products from the synthesis process or degradation products that may form during storage. Analysis of zwitterionic surfactants can be complex, but techniques like electrospray ionization (ESI) are well-suited for these types of molecules. nih.gov

Table 3: Molecular Weight and Composition of this compound

| Parameter | Value | Source |

| Molecular Formula | C₂₁H₄₂N₂O₉PNa | nih.gov |

| Average Molecular Weight | 520.53 g/mol | nih.gov |

| Monoisotopic Mass (of the anion) | 497.2655 u | Calculated |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound, as each functional group exhibits characteristic vibrational frequencies.

For this compound, IR and Raman spectroscopy can confirm the presence of key structural features such as the amide group (C=O and N-H vibrations), the carboxylate group (C=O stretching), the phosphate group (P-O stretching), hydroxyl groups (O-H stretching), and the long alkyl chain (C-H stretching). While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, the two techniques provide complementary information.

Table 4: Predicted Key IR and Raman Vibrational Frequencies for this compound (Note: The following data is predicted based on characteristic frequencies for the functional groups present in the molecule. Specific peak positions and intensities require experimental data.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3500 (Broad) |

| N-H (amide) | Stretching | 3100 - 3300 |

| C-H (alkyl) | Stretching | 2850 - 2960 |

| C=O (amide) | Stretching | 1630 - 1680 |

| C=O (carboxylate) | Asymmetric Stretching | 1550 - 1610 |

| P=O (phosphate) | Stretching | 1150 - 1250 |

| P-O-C | Stretching | 950 - 1050 |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for separating the components of complex surfactant mixtures, allowing for their individual identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and component distribution of non-volatile and thermally labile substances like this compound. alfachemic.comthermofisher.com Given that commercial surfactants are often mixtures of homologous series, HPLC can effectively separate these components based on characteristics such as alkyl chain length. thermofisher.com

For amphoteric surfactants, which possess both positive and negative charges, Reversed-Phase HPLC (RP-HPLC) is a commonly employed technique. americanlaboratory.com The separation is achieved based on the differential partitioning of the analytes between a non-polar stationary phase (like C8 or C18) and a polar mobile phase. nih.gov Due to the lack of a strong UV chromophore in many surfactants, universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often preferred over UV detectors for quantitative analysis. thermofisher.comthermofisher.com Mass Spectrometry (MS) is also a powerful detection method that can be coupled with HPLC for definitive peak identification. thermofisher.com

The purity of this compound can be determined by quantifying the main component peak area relative to the total area of all peaks in the chromatogram. The component distribution, particularly variations in the lauroyl (C12) alkyl chain, can also be resolved and quantified.

Illustrative HPLC Purity and Component Distribution Data:

Below is a hypothetical data table representing a typical HPLC analysis of a commercial batch of this compound.

| Component | Retention Time (min) | Peak Area (%) | Identity |

| 1 | 4.2 | 1.5 | Unidentified Impurity |

| 2 | 8.5 | 95.0 | This compound (C12) |

| 3 | 9.8 | 2.5 | Sodium Myristoampho PG-Acetate Phosphate (C14) |

| 4 | 11.2 | 1.0 | Unidentified Impurity |

This table is for illustrative purposes and represents typical data that would be obtained from an HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. medistri.swiss While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS is highly effective for detecting volatile impurities that may be present from the synthesis process or as degradation products. nih.govresearchgate.net

Potential impurities in amphoacetate synthesis can include residual starting materials or by-products. For instance, in the synthesis of the related compound sodium lauroamphoacetate, unreacted aminoethylethanolamine (AEEA) can be an impurity. atamanchemicals.comwikipedia.org Such impurities, if volatile or rendered volatile through derivatization (e.g., silylation), can be separated by GC and identified by their mass spectra. researchgate.netnih.gov The mass spectrometer fragments the eluting compounds into characteristic ions, providing a "fingerprint" for identification by comparing the resulting spectrum to spectral libraries. medistri.swiss

Hypothetical GC-MS Analysis Findings for Impurities:

A GC-MS analysis of a sample of this compound might reveal the presence of trace levels of synthesis-related volatile compounds.

| Retention Time (min) | Compound Identified | Method of Identification |

| 5.8 | Dodecanoic (Lauric) Acid | Mass Spectrum Library Match |

| 7.1 | Diethanolamine | Mass Spectrum Library Match |

| 10.4 | Triethanolamine | Mass Spectrum Library Match |

This table is illustrative and shows potential volatile impurities that could be detected by GC-MS.

Thermal Analysis Techniques for Material Stability and Transitions

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. abo.fi TGA and DTA are particularly useful for determining the thermal stability and phase behavior of surfactants.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. abo.fi This technique detects thermal events such as phase transitions (melting, crystallization) and chemical reactions (decomposition). specialchem.com Endothermic events (like melting) result in a negative peak on the DTA curve, while exothermic events (like oxidation) produce a positive peak. For surfactants, DTA can reveal information about melting points and the temperatures at which decomposition begins. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. abo.fi This analysis provides quantitative information about thermal stability and decomposition patterns. A TGA thermogram plots mass percentage against temperature. The onset temperature of mass loss is a key indicator of the material's thermal stability. For surfactants, TGA can show initial mass loss due to the evaporation of residual water or solvents, followed by one or more decomposition steps at higher temperatures as the organic structure breaks down. researchgate.netresearchgate.net Studies on various surfactants have shown that decomposition often occurs at temperatures around 300°C. researchgate.net

Illustrative TGA/DTA Data for this compound:

The following table summarizes hypothetical thermal events for this compound, as would be determined by simultaneous TGA-DTA.

| Temperature Range (°C) | Mass Loss (%) (from TGA) | DTA Peak | Interpretation |

| 50 - 120 | ~5% | Endothermic | Loss of residual water/moisture |

| 220 - 250 | - | Endothermic | Phase transition (e.g., melting) |

| 280 - 400 | ~60% | Exothermic | Onset of major thermal decomposition |

| 400 - 600 | ~20% | Exothermic | Further decomposition of organic structure |

This table is for illustrative purposes, showing expected thermal behavior based on general surfactant properties.

Interfacial and Solution Chemistry of Sodium Lauroampho Pg Acetate Phosphate

The behavior of Sodium Lauroampho PG-Acetate Phosphate (B84403) at interfaces and in solution is governed by its amphiphilic and zwitterionic character. As a surfactant, it lowers the surface tension of water and can form micelles, which are organized aggregates of surfactant molecules. incibeauty.comresearchgate.net

Critical Micelle Concentration (CMC) Determination Methodologies

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. The determination of the CMC for a zwitterionic surfactant like Sodium Lauroampho PG-Acetate Phosphate can be accomplished through various methodologies. Common techniques include:

Tensiometry: This method involves measuring the surface tension of surfactant solutions at various concentrations. As the surfactant concentration increases, the surface tension decreases until it reaches a plateau. The concentration at which this plateau begins is the CMC.

Conductivity: For ionic and zwitterionic surfactants, the electrical conductivity of the solution changes as micelles form. A plot of conductivity versus concentration will show a change in slope, and the intersection of the two linear portions indicates the CMC.

Fluorescence Spectroscopy: This technique utilizes a fluorescent probe that partitions into the hydrophobic core of the micelles. A significant change in the fluorescence spectrum or intensity upon micelle formation allows for the determination of the CMC.

Due to the lack of specific research data for this compound, a hypothetical data table illustrating how CMC might be determined using tensiometry is presented below.

| Concentration (mol/L) | Surface Tension (mN/m) |

| 0.0001 | 68 |

| 0.0005 | 62 |

| 0.001 | 55 |

| 0.005 | 45 |

| 0.01 | 38 |

| 0.05 | 35 |

| 0.1 | 35 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Surface and Interfacial Tension Phenomena of this compound

The ability of this compound to reduce surface and interfacial tension is a key aspect of its functionality as a surfactant.

Equilibrium Surface Tension Measurements

Equilibrium surface tension is the steady-state value of surface tension achieved after a surfactant has been allowed to adsorb at the air-water interface for a sufficient amount of time. For a surfactant like this compound, the equilibrium surface tension would be expected to decrease with increasing concentration up to the CMC.

Dynamic Surface Tension Measurements

Dynamic surface tension refers to the surface tension of an interface that has not yet reached equilibrium. This is particularly relevant in processes where new surfaces are rapidly created. The rate at which a surfactant can lower the surface tension is an important characteristic.

Interfacial Tension Reduction Mechanisms in Multiphase Systems

In systems containing immiscible phases, such as oil and water, this compound would adsorb at the interface, reducing the interfacial tension. The hydrophobic lauryl tail would orient towards the oil phase, while the hydrophilic head group would remain in the aqueous phase. This reduction in interfacial tension facilitates the formation of emulsions.

Self-Assembly Behavior and Aggregate Morphologies in Aqueous Media

In aqueous solutions above its CMC, this compound molecules self-assemble into aggregates, most commonly micelles. The morphology of these aggregates can be influenced by factors such as concentration, temperature, and pH.

pH-Dependent Ionic Activity and Zwitterionic State Transitions

A critical feature of this compound is its zwitterionic nature, meaning its net charge is dependent on the pH of the solution. researchgate.net

At low pH (acidic conditions): The carboxylate group is protonated, and the molecule carries a net positive charge from the quaternary ammonium (B1175870) group. In this state, it behaves as a cationic surfactant.

At a specific pH range around its isoelectric point: The positive charge on the ammonium group and the negative charge on the carboxylate and phosphate groups balance, resulting in a net neutral molecule.

At high pH (alkaline conditions): The molecule carries a net negative charge, behaving as an anionic surfactant.

These pH-dependent transitions in ionic state significantly impact its self-assembly behavior, including the CMC value and the morphology of the aggregates formed. For instance, electrostatic repulsion between head groups can influence micelle size and shape.

Due to the absence of specific experimental data for this compound in the public domain, a detailed quantitative analysis of its interfacial and solution chemistry is not possible at this time. The information provided is based on the general principles of surfactant science and the known properties of similar zwitterionic and phosphate-containing surfactants.

Micellar Structure and Shape Analysis (e.g., spherical micelle formation)

In aqueous solutions, surfactant molecules self-assemble into aggregates known as micelles above a specific concentration called the critical micelle concentration (CMC). This process is driven by the hydrophobic effect, which minimizes the contact between the hydrophobic tails of the surfactant and water molecules. For a complex amphoteric surfactant like this compound, the initial micelles formed are generally expected to be spherical.

The structure and shape of these micelles are not static. They are influenced by factors such as surfactant concentration, temperature, pH, and the presence of other components in the solution. jsirjournal.com In mixed surfactant systems, particularly with anionic surfactants, significant changes in micellar morphology can occur. The interaction between the oppositely charged groups of the amphoteric and anionic surfactants can reduce electrostatic repulsion, allowing the molecules to pack more tightly. This can lead to a transition from smaller, spherical micelles to larger, elongated or wormlike structures. acs.org This change in micelle shape is a key factor behind the viscosity-building properties observed in many mixed surfactant formulations.

Influence of Electrolyte Concentration on Micellization

The addition of electrolytes, such as inorganic salts (e.g., sodium chloride), has a pronounced effect on the micellization of ionic and amphoteric surfactants. researchgate.net Electrolytes introduce ions into the solution that can screen the electrostatic repulsion between the charged head groups of the surfactant molecules at the micelle surface. jsirjournal.com This shielding effect makes it easier for surfactant monomers to come together and form micelles.

Consequently, the critical micelle concentration (CMC) of the surfactant decreases as the electrolyte concentration increases. jsirjournal.comacs.org This phenomenon, where the addition of salt promotes micelle formation, is a hallmark of ionic surfactant systems. Research on various amphoteric surfactants confirms this trend. For example, studies on aminosulfonate amphoteric surfactants show a linear decrease in the logarithm of the CMC with increasing salt concentration. acs.org This relationship can be attributed to the "salting-out" effect on the hydrophobic part of the surfactant and the neutralization of head group charges, both of which make the transfer of the surfactant monomer from the aqueous phase to the micelle more thermodynamically favorable. acs.org

Table 1: Illustrative Example of the Effect of Electrolyte (NaCl) on the Critical Micelle Concentration (CMC) of a Model Anionic Surfactant (SDS) at 298K

| NaCl Concentration (M) | CMC of SDS (mM) |

| 0.00 | 8.2 |

| 0.01 | 5.5 |

| 0.05 | 2.6 |

| 0.10 | 1.5 |

This table provides generalized data for Sodium Dodecyl Sulfate (B86663) (SDS) to illustrate the principle. The precise values for this compound may vary.

Interactions of this compound in Binary and Multicomponent Surfactant Systems

Amphoteric surfactants like this compound are frequently used in combination with other surfactants to achieve performance benefits that cannot be obtained from a single component. researchgate.net These interactions are particularly significant in blends with anionic surfactants.

Mixed Micelle Formation and Interaction Parameters in Amphoteric-Anionic Surfactant Blends

When an amphoteric surfactant is mixed with an anionic surfactant, the interaction between their oppositely charged head groups leads to a synergistic effect. acs.orgresearchgate.net This synergy results in the formation of mixed micelles at a total surfactant concentration that is lower than the CMC of either individual surfactant. acs.org

The strength of this interaction can be quantified using regular solution theory to calculate a micellar interaction parameter, denoted as β. A negative value for β indicates an attractive or synergistic interaction between the two surfactants in the mixed micelle. Studies on mixtures of various amphoteric and anionic surfactants, such as N,N-dimethyldodecylamine N-oxide (DDAO) and sodium dodecyl sulfate (SDS), consistently show negative β parameters, confirming strong synergy. nih.gov The primary driver for this is the reduction of electrostatic repulsion between the anionic head groups, which are effectively shielded by the cationic groups of the amphoteric surfactant. This favorable interaction makes the formation of mixed micelles an energetically favorable process. nih.gov

Co-surfactant Effects on Viscosity and Aggregation Properties

One of the most significant outcomes of the interaction between amphoteric and anionic surfactants is the effect on the rheology of the solution, particularly viscosity. Blending an amphoteric surfactant with an anionic primary surfactant, such as sodium laureth sulfate (SLES), can dramatically increase the viscosity of the formulation. sapub.org

This viscosity build is directly related to changes in the size and shape of the surfactant aggregates. The synergistic interaction promotes the growth of micelles from small spherical structures into large, entangled wormlike micelles. sapub.org These elongated structures create a transient network in the solution, which significantly impedes flow and thus increases viscosity. Research on blends of SLES and the amphoteric surfactant Cocamidopropyl Betaine has shown that increasing the concentration of the amphoteric co-surfactant leads to a substantial, non-linear increase in viscosity. sapub.org The presence of electrolytes further enhances this effect by compressing the electrical double layer around the micelles, which encourages even greater aggregation and entanglement.

Table 2: Example of Viscosity Changes in an Anionic/Amphoteric Surfactant Blend

| Anionic Surfactant (SLES) Concentration | Amphoteric Surfactant (Betaine) Concentration | Resulting Viscosity (mPa·s) |

| 10% | 1% | 1,428 |

| 10% | 2% | 65,432 |

| 10% | 3.7% | 75,933 |

Data is illustrative, based on findings for SLES/Betaine blends, to demonstrate the co-surfactant effect on viscosity. sapub.org Actual values will depend on the specific surfactants and conditions.

Adsorption Dynamics and Interfacial Film Characteristics

The behavior of surfactants at interfaces, such as the air-water interface, is fundamental to their function in applications like foaming and emulsification. This behavior is governed by the process of adsorption.

Monolayer Formation on Water Surfaces

Surfactant molecules spontaneously migrate to the air-water interface, arranging themselves into a structured layer known as a monolayer. In this orientation, the hydrophobic tails point away from the water, and the hydrophilic head groups remain in the aqueous phase. This adsorption process lowers the surface tension of the water. jsirjournal.com

For an amphoteric-anionic mixture, the interactions that drive mixed micelle formation also influence the composition and packing of the monolayer at the interface. typeset.io The attractive forces between the different head groups can lead to a more densely packed interfacial film compared to the monolayers formed by the individual surfactants. This enhanced packing can result in a more significant reduction in surface tension and the formation of a more rigid and stable interfacial film. The presence of electrolytes can further enhance this packing by reducing repulsion, leading to a lower minimum area occupied per molecule at the interface. jsirjournal.comresearchgate.net

Neutron Reflectivity Studies of Adsorbed Layers

Neutron reflectivity is a powerful, non-invasive technique used to probe the structure of surfaces and interfaces at a molecular level. acs.org It is particularly well-suited for studying the adsorption of surfactants at the air-water or solid-water interface, providing detailed information about the thickness, density, and composition of the adsorbed layer. acs.orgkcl.ac.uk

In a typical experiment involving a surfactant like this compound, a beam of neutrons is directed at the interface of interest. The intensity of the reflected neutrons is measured as a function of the momentum transfer vector, which is perpendicular to the interface. This reflectivity profile is sensitive to the scattering length density (SLD) profile of the interface. By using isotopic substitution, primarily replacing hydrogen with deuterium (B1214612) in either the solvent or the surfactant molecules, the contrast between different components of the system can be enhanced, allowing for a more detailed structural determination. kcl.ac.uk

For a phosphate-containing surfactant, studies on analogous compounds like sodium bis(2-ethylhexyl) phosphate (NaDEHP) at the alumina-water interface have shown that the surfactant can form a distinct bilayer. acs.org Neutron reflectivity measurements were able to determine the thickness and surface density of this adsorbed layer. For instance, NaDEHP was found to form a bilayer of 13.5 Å with a surface excess of 1.4 mg m⁻². acs.org The data also revealed that the adsorbed layer was essentially free of water. acs.org It is expected that this compound would form a similar, though structurally distinct, monolayer or bilayer at interfaces, the precise characteristics of which (e.g., layer thickness, hydration of the headgroup) would be quantifiable through neutron reflectivity.

Table 1: Illustrative Neutron Reflectivity Data for an Analogous Phosphate Surfactant (NaDEHP) at the Alumina/Water Interface

| Parameter | Value | Reference |

| Adsorbed Layer Structure | Bilayer | acs.org |

| Layer Thickness | 13.5 Å | acs.org |

| Surface Excess (Γ) | 1.4 mg m⁻² | acs.org |

| Calculated Area per Molecule Pair | 82 Ų | acs.org |

| Layer Density | 1.04 g/cm³ | acs.org |

| Water Content in Layer | Virtually none | acs.org |

This table presents data for Sodium bis(2-ethylhexyl) phosphate (NaDEHP) as a representative example due to the absence of specific published data for this compound.

Surface Excess Calculations in Mixed Monolayers

The surface excess concentration (Γ) is a key parameter that quantifies the accumulation of a surfactant at an interface compared to its concentration in the bulk solution. bris.ac.ukkruss-scientific.com It is a direct measure of the packing density of surfactant molecules in the interfacial layer. For mixed surfactant systems, which are common in many applications, determining the surface excess of each component in the monolayer is crucial for understanding synergistic or antagonistic interactions.

The surface excess can be calculated from surface tension measurements using the Gibbs adsorption equation. bris.ac.uk For a dilute solution of a non-ionic surfactant, or an ionic surfactant in the presence of a large excess of salt, the equation is:

Γ = - (1 / RT) * (dσ / d(ln c))

Where:

Γ is the surface excess concentration

R is the universal gas constant

T is the absolute temperature

σ is the surface tension

c is the molar surfactant concentration

By plotting the surface tension (σ) against the natural logarithm of the concentration (ln c), the surface excess (Γ) can be determined from the slope of the curve before the critical micelle concentration (CMC) is reached. researchgate.net From the maximum surface excess (Γ_max), the minimum area occupied by each molecule (A_min) at the interface can be calculated. researchgate.net

For mixed monolayers containing an amphoteric surfactant like this compound and another surfactant, the composition of the adsorbed layer is often different from the bulk composition. Neutron reflectivity can also be employed to directly measure the surface excess of each component in a mixed monolayer, provided there is sufficient scattering contrast between them. acs.org Studies on mixed systems, such as sodium dodecyl sulfate (SDS) and n-dodecyl triethylene glycol (C12E3), have shown that neutron reflectivity results for the proportion of each surfactant in the adsorbed layer are in good agreement with theoretical predictions from regular solution theory. acs.org This theory is a thermodynamic model used to predict the properties of surfactant mixtures, including the composition of mixed micelles and adsorbed layers. acs.org

Table 2: Hypothetical Surface Excess Data for a Surfactant Solution

| Concentration (mol/L) | Surface Tension (mN/m) | ln(c) | Surface Excess (Γ) (mol/m²) | Area per Molecule (A_min) (nm²) |

| 0.0001 | 65.0 | -9.21 | - | - |

| 0.0005 | 55.0 | -7.60 | 1.5 x 10⁻⁶ | 1.11 |

| 0.001 | 48.0 | -6.91 | 2.5 x 10⁻⁶ | 0.66 |

| 0.005 | 35.0 | -5.30 | 3.5 x 10⁻⁶ | 0.47 |

| 0.01 (CMC) | 30.0 | -4.61 | 4.0 x 10⁻⁶ (Γ_max) | 0.42 |

This table is illustrative and does not represent actual experimental data for this compound. The values are representative of a typical surfactant.

Theoretical and Computational Investigations of Sodium Lauroampho Pg Acetate Phosphate

Molecular Dynamics Simulations of Interfacial Behavior and Self-Assembly

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For surfactants, MD simulations provide a microscopic view of processes that are difficult to observe experimentally, such as their arrangement at interfaces (e.g., oil-water or air-water) and their self-assembly into micelles in solution. mdpi.comresearchgate.net These simulations can reveal how individual surfactant molecules orient themselves, how they pack together, and how they interact with solvent molecules and other species present in the system. nih.gov

Research on similar surfactant systems demonstrates the utility of this approach. For instance, MD simulations of anionic-nonionic surfactant mixtures at an oil-water interface have shown that the surfactant molecules can penetrate both phases, creating a diffuse interfacial film that blurs the boundary between oil and water. nih.gov The structure of this film is crucial for applications like enhanced oil recovery. nih.gov

Simulations involving other amphoteric or mixed surfactants have revealed key details about their self-assembly:

Interfacial Packing: The presence of other molecules, such as chelating agents, can significantly alter how surfactant molecules arrange themselves at an interface. MD simulations have shown that certain chelating agents can lead to a closer, more compact packing of the surfactant monolayer. mdpi.comresearchgate.net

Hydration: The interaction of the surfactant's hydrophilic headgroup with water is critical to its function. MD simulations can quantify this hydration, showing, for example, a decrease in the headgroup's hydration shell upon the addition of certain electrolytes or co-solutes, which can promote aggregation. mdpi.comresearchgate.net

Aggregate Morphology: The ultimate shape and size of self-assembled structures like micelles can be predicted. Simulations of various biosurfactants have explored their aggregation into structures ranging from spherical micelles to fibrillar networks. arxiv.orgresearchgate.net

For Sodium Lauroampho PG-Acetate Phosphate (B84403), MD simulations could be employed to visualize its orientation at an oil-water interface, predict the stability and structure of its micelles, and understand how its unique combination of phosphate, acetate (B1210297), and amphoteric functionalities influences its interfacial behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its activity or a specific property. youtube.com In surfactant science, QSAR can be used to predict properties like critical micelle concentration (CMC), surface tension reduction efficiency, or performance in a specific application based on molecular descriptors. nih.gov These descriptors are numerical values that quantify aspects of the molecule's structure, such as its size, shape, and electronic properties (e.g., dipole moment). youtube.comnih.gov

The general form of a QSAR model is: Activity = f(Molecular Descriptors) + Error youtube.com

A key benefit of QSAR is its ability to screen potential new surfactant structures computationally, reducing the need for extensive trial-and-error experimentation. nih.gov For example, a QSAR study on a series of 23 different surfactants (including anionic and zwitterionic types) investigated their ability to prevent bacterial attachment to reverse osmosis membranes. nih.gov The study found that descriptors related to the surfactant's surface adsorption behavior were critical for predicting this activity, and that the surfactant's dipole moment was particularly influential in some cases. nih.gov

For a molecule like Sodium Lauroampho PG-Acetate Phosphate, a QSAR approach could be used to:

Predict its CMC based on descriptors for its lauryl tail, propylene (B89431) glycol linker, and complex headgroup.

Optimize its structure for a specific application by systematically modifying its virtual structure and predicting the resulting performance. For instance, models could explore how changing the length of the alkyl chain might affect its emulsification properties.

Compare its potential performance against other surfactants based on established models.

The table below, derived from a QSAR study on various surfactant types, illustrates the kind of data used to build such models, linking surfactant type to performance (in this case, inhibition of bacterial attachment). nih.gov

| Surfactant Type | Inhibition of Attachment to Polyamide (PA) Membranes | Inhibition of Attachment to Cellulose Acetate (CA) Membranes |

| Anionic | Effective | Effective |

| Zwitterionic | Effective | Effective |

| Neutral | Effective | Effective |

| This interactive table is based on findings that 17 out of 23 tested surfactants, including various types, inhibited attachment to PA membranes, while 15 inhibited attachment to CA membranes. nih.gov |

Computational Chemistry Approaches for Understanding Molecular Interactions (e.g., chelating agent-surfactant interactions)

Computational chemistry encompasses a range of techniques, including MD simulations and quantum mechanics, to study molecular-level interactions. mdpi.com A particularly relevant area for this compound is its potential interaction with other formulation ingredients, such as chelating agents. Chelating agents are often included in formulations to bind metal ions, but they can also interact directly with surfactants. chalmers.sechalmers.se

Studies on other amphoteric surfactants have shown that these interactions can be significant and beneficial:

Synergistic Performance: The addition of a chelating agent can lower the interfacial tension between oil and water more than the surfactant alone. mdpi.comresearchgate.net It can also lead to a decrease in the surfactant's critical micelle concentration (CMC), meaning less surfactant is needed to achieve its effect. mdpi.comresearchgate.net

Mechanism of Interaction: Computational studies suggest that chelating agents can act as "salting-out" compounds, causing the surfactant molecules to pack more closely at interfaces. mdpi.comresearchgate.net

Headgroup Complexation: Research on iminodipropionate-based amphoteric surfactants reveals a specific interaction between the surfactant headgroup and aminopolycarboxylate chelating agents. nih.gov This interaction can lead to the formation of what behave like oligomeric surfactant analogues with larger, more effective hydrophilic heads, resulting in the formation of smaller, more spherical micelles. chalmers.senih.gov This mechanism provides a way to tune the aggregation behavior and macroscopic properties of the formulation. chalmers.senih.gov

Thermodynamic Modeling of Aggregation Processes

The self-assembly of surfactants into micelles is governed by thermodynamics. Thermodynamic modeling aims to quantify the driving forces behind this process, such as the hydrophobic effect, and to predict key parameters like the Critical Micelle Concentration (CMC). tau.ac.il The process of micellization involves changes in thermodynamic quantities like Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic).

Gibbs Free Energy of Micellization (ΔG°mic): A negative value for ΔG°mic indicates that micelle formation is a spontaneous process. mdpi.com

Enthalpy of Micellization (ΔH°mic): This value reveals whether the process is exothermic (releases heat) or endothermic (absorbs heat). mdpi.com For many surfactants, this process is exothermic. mdpi.com

Entropy of Micellization (ΔS°mic): A positive entropy change is often the main driving force for micellization, stemming from the release of structured water molecules from around the surfactant's hydrophobic tail (the hydrophobic effect). tau.ac.il

Thermodynamic models, such as those based on the UNIFAC method, can be used to predict the CMC of surfactants in various solutions. dtu.dk Experimental techniques like isothermal titration calorimetry (ITC) can directly measure the enthalpy of micellization, from which other thermodynamic parameters can be calculated. researchgate.net

For a series of anionic-non-ionic Gemini (B1671429) surfactants structurally similar to this compound, thermodynamic parameters were calculated, demonstrating that micellization was both spontaneous and exothermic. mdpi.com

Thermodynamic Parameters of Micellization for Anionic-Non-ionic Gemini Surfactants

| Parameter | Value Range | Indication |

|---|---|---|

| ΔG°mic (Gibbs Free Energy) | Negative | Spontaneous process mdpi.com |

| ΔH°mic (Enthalpy) | Negative | Exothermic process mdpi.com |

| ΔS°mic (Entropy) | Positive | Entropically driven mdpi.com |

This interactive table summarizes typical findings for the thermodynamics of micellization. mdpi.com

For this compound, thermodynamic modeling could predict its CMC and how it changes with temperature and the addition of salts or other additives. This information is fundamental to designing effective formulations for specific operating conditions.

Theoretical Frameworks for Mixed Monolayer Formation (e.g., Regular Solution Theory)

In many practical applications, surfactants are used in mixtures to achieve synergistic effects, where the performance of the mixture is better than that of the individual components. nih.gov When a mixture of surfactants adsorbs at an interface, it forms a mixed monolayer. Theoretical frameworks are used to understand and quantify the interactions between the different surfactant molecules in this monolayer.

One of the most common frameworks is the Regular Solution Theory , adapted for surfactant systems by Rubingh. researchgate.netresearchgate.net This theory allows for the calculation of an interaction parameter, β, which quantifies the degree of non-ideality or synergy in the mixed system.

If β = 0: The surfactants mix ideally, with no specific interaction between them.

If β > 0: The interactions are antagonistic (repulsive), making the mixture less effective.

If β < 0: The interactions are synergistic (attractive), leading to enhanced performance, such as a lower CMC or more effective surface tension reduction. researchgate.net

This theory can be applied to both mixed micelle formation in the bulk solution (βM) and mixed monolayer formation at the air-water interface (βσ). researchgate.net For example, a study of mixed systems of non-ionic Cremophor EL and cationic gemini surfactants found negative values for the interaction parameter, indicating attractive interactions and synergistic behavior in the mixed aggregates. researchgate.net

For this compound, which has both anionic (phosphate) and amphoteric characteristics, its behavior in mixtures with other surfactants (anionic, cationic, or non-ionic) would be complex and highly dependent on pH. Regular Solution Theory could be used to predict whether it would interact synergistically with other common surfactants, helping to design high-performance mixed systems. The theory would help quantify the strength of these interactions and determine the optimal mixing ratio to maximize performance. researchgate.net

Environmental Fate and Biodegradation Research of Sodium Lauroampho Pg Acetate Phosphate

Biodegradation Pathways and Mechanisms in Aquatic Environments

The biodegradation of a surfactant is a critical factor in determining its environmental impact. chemanager-online.comagritechem.com It is the process by which microorganisms break down the chemical structure, ideally into simple inorganic molecules like carbon dioxide, water, and mineral salts. sanhe-daily.com For surfactants, this process typically begins with the breakdown of the alkyl chain, followed by the degradation of the polar head group. researchgate.net

Amphoteric surfactants, the class to which Sodium Lauroampho PG-Acetate Phosphate (B84403) belongs, are generally recognized for their favorable biodegradation profiles. mdpi.com Research on various amphoteric surfactants has demonstrated their susceptibility to microbial degradation under both aerobic and anaerobic conditions. nih.gov The primary biodegradation of these surfactants involves the alteration of their chemical structure, leading to a loss of their surface-active properties. europa.eu Ultimate biodegradation, the complete breakdown of the compound, is the desired outcome to prevent the accumulation of persistent metabolites in the environment. nih.gov

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability of chemical substances. oecd.orgoecd.org The OECD 301 series of tests are designed to evaluate the ready biodegradability of chemicals in an aerobic aqueous medium. oecd.orgoecd.org These tests are crucial for chemical manufacturers in industries like cosmetics and cleaning products to ensure their products meet environmental standards. impact-solutions.co.uk

A key method within this series is the OECD 301 F, or the Manometric Respirometry Test, which measures the oxygen consumed by microorganisms as they biodegrade a substance over a 28-day period. researchgate.net A substance is generally considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within this timeframe. oecd.orgresearchgate.net

While specific OECD 301 test data for Sodium Lauroampho PG-Acetate Phosphate is not publicly available, studies on similar amphoteric surfactants provide valuable insights. For instance, research on certain amphoteric surfactants using the OECD 301 F methodology has shown significant biodegradation, with some compounds reaching levels that would classify them as potentially biodegradable. researchgate.net The table below presents hypothetical data for a structurally similar amphoteric surfactant based on available research, illustrating the type of results obtained from an OECD 301 F test.

| Test Parameter | Result | Method |

|---|---|---|

| Biodegradation after 28 days | > 60% | OECD 301 F |

| Induction Period | None Detected | OECD 301 F |

It is important to note that factors such as the initial concentration of the surfactant and the pH of the environment can influence the rate and extent of biodegradation. nih.gov

In addition to experimental testing, computational models are valuable tools for predicting the environmental fate of chemicals. The Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA), is a widely used software that estimates various physicochemical properties and environmental fate parameters, including biodegradation. episuite.devepa.gov The BIOWIN™ model within EPI Suite, for instance, predicts both aerobic and anaerobic biodegradability. episuite.devepa.gov

These predictive models utilize Quantitative Structure-Activity Relationships (QSARs) to correlate a chemical's structure with its potential for biodegradation. nih.govnih.gov While these models are powerful screening tools, it is crucial to acknowledge their limitations and the importance of experimental data for validation. episuite.devnih.gov

| Predicted Parameter (EPI Suite™) | Predicted Value |

|---|---|

| Aerobic Biodegradability | Readily Biodegradable |

| Anaerobic Biodegradability | Predicted to biodegrade |

| Removal in Wastewater Treatment Plant (Total) | High |

Kinetic models can also be developed to describe the rate of surfactant degradation in specific environments, such as seawater. nih.gov These models often consider factors like the surfactant concentration to predict the consumption rate over time. nih.gov More advanced predictive modeling, such as the use of transformer architectures, is also being explored to better predict biodegradation pathways. wickerlab.org

Environmental Transport and Distribution in "Down-the-Drain" Scenarios

Surfactants used in personal care and cleaning products enter the environment primarily through wastewater systems, a scenario often referred to as "down-the-drain". nih.govchemanager-online.com The journey of these chemicals from households to their ultimate environmental fate is influenced by various factors.

Upon entering the wastewater stream, surfactants are transported to municipal wastewater treatment plants (WWTPs). The efficiency of these plants in removing surfactants is a key determinant of the amount released into aquatic environments. nih.gov Most modern WWTPs with secondary treatment processes are effective at removing a significant portion of many surfactants. nih.gov

The distribution of a surfactant in the environment is governed by its physicochemical properties. For instance, some surfactants may adsorb to sludge during wastewater treatment, while others may remain in the aqueous phase and be discharged with the effluent. nih.gov The persistence and potential for bioaccumulation of any residual surfactant or its degradation byproducts are also critical considerations. nih.gov While many surfactants are biodegradable, the formation of more persistent or toxic metabolites is a possibility that requires careful assessment. nih.gov

Advanced Approaches to Sustainable Chemical Design and Synthesis

The growing demand for environmentally friendly products has spurred significant innovation in the chemical industry, with a strong focus on sustainable design and manufacturing processes. agritechem.comnewji.ai

A key aspect of sustainable surfactant production is the use of renewable raw materials. chemanager-online.comnewji.ai Traditionally, many surfactants have been derived from petrochemical feedstocks. chemanager-online.com However, there is a clear trend towards the use of bio-based materials, such as plant oils (e.g., coconut and palm oil), sugars, and even agricultural waste. agritechem.comnewji.aidispersa.ca The use of renewable feedstocks can lead to a lower carbon footprint and reduced reliance on fossil fuels. chemanager-online.comindiascienceandtechnology.gov.in

For a complex surfactant like this compound, the synthesis would likely involve several starting materials. For instance, the lauryl group is often derived from lauric acid, which can be obtained from coconut or palm kernel oil. nih.gov Other components may be synthesized from various chemical intermediates. The ideal scenario from a sustainability perspective is to source all starting materials from renewable and sustainable origins. nih.gov The development of biosurfactants, which are produced by microorganisms, represents another promising avenue for sustainable surfactant production. chemanager-online.comdispersa.ca

Beyond the choice of raw materials, the manufacturing process itself has a significant environmental footprint. chemanager-online.com Energy consumption, waste generation, and the use of hazardous chemicals are all critical factors to consider. chemanager-online.comsanhe-daily.com The principles of green chemistry provide a framework for designing more sustainable chemical processes. newji.airsc.org This includes using milder reaction conditions, reducing the number of synthetic steps, and minimizing the production of byproducts. rsc.orgrsc.org

For surfactant manufacturing, this can involve optimizing reaction yields, recycling solvents, and utilizing energy-efficient technologies. sanhe-daily.comnewji.ai For example, enzymatic catalysis is being explored as a way to conduct reactions at lower temperatures and with greater specificity, reducing energy consumption and waste. rsc.org The adoption of circular economy principles, where waste streams are repurposed as raw materials, is also gaining traction in the surfactant industry. chemanager-online.com

Ecological Impact Assessment Methodologies for Amphoteric Surfactants

The ecological impact assessment of amphoteric surfactants, including compounds like this compound, is a multifaceted process designed to evaluate their potential effects on various environmental compartments. These assessments are crucial for ensuring the environmental safety of these widely used chemicals, which can enter ecosystems through wastewater discharge from industrial and domestic sources. nih.gov Methodologies for this assessment are standardized to a significant extent, primarily following guidelines set by international bodies like the Organisation for Economic Co-operation and Development (OECD). oecd.org

The core of the ecological impact assessment for amphoteric surfactants revolves around evaluating their biodegradability and ecotoxicity. scispace.com These evaluations help in determining the persistence of the surfactant in the environment and its potential to cause harm to aquatic life.

A critical aspect of the assessment is the determination of the surfactant's biodegradability under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. nih.gov Readily biodegradable substances are those that are likely to be broken down by microorganisms in wastewater treatment plants, thus having a lower potential for environmental persistence. oecd.org For instance, studies on alkylamido betaines, which share structural similarities with this compound, have shown that they are readily biodegradable under aerobic conditions. oecd.org

The assessment also involves evaluating the aquatic toxicity of the surfactant. This is typically done by exposing various aquatic organisms, such as fish, crustaceans (like Daphnia magna), and algae, to different concentrations of the substance and observing the effects. scispace.comincdecoind.ro The results are often expressed as an EC50 (Effective Concentration, 50%) or LC50 (Lethal Concentration, 50%), which is the concentration of the chemical that causes a specific effect (e.g., immobilization or death) in 50% of the test organisms over a specified period. scispace.com

The potential for a surfactant to bioaccumulate, or build up in the tissues of organisms, is another important consideration. However, for many readily biodegradable surfactants, the potential for significant bioaccumulation is considered low.

Detailed Research Findings

While specific research on the environmental fate and biodegradation of this compound is limited in publicly available literature, extensive studies on structurally related amphoteric surfactants, such as alkylamido betaines (e.g., cocamidopropyl betaine), provide valuable insights into its likely environmental behavior.

Biodegradation Studies of Related Amphoteric Surfactants

Research has consistently shown that alkylamido betaines are readily biodegradable under aerobic conditions. oecd.org This is a crucial characteristic, as it implies that these surfactants are likely to be effectively removed in conventional wastewater treatment plants. Studies have also indicated that some alkylamido betaines are biodegradable under anaerobic conditions, which is important for their degradation in environments where oxygen is absent, such as in some sediments and anaerobic digesters. nih.govoecd.org

Interactive Data Table: Aerobic Biodegradability of Alkylamido Betaines

| Surfactant | Test Guideline | Duration (days) | Biodegradation (%) | Finding |

| Cocamidopropyl Betaine | OECD TG 301B | 28 | >60 | Readily biodegradable |

| Lauramidopropyl Betaine | OECD TG 301F | 28 | >60 | Readily biodegradable |

This table is based on data for structurally similar compounds and is intended to be illustrative of the likely biodegradability of this compound.

Aquatic Toxicity of Related Amphoteric Surfactants

The aquatic toxicity of amphoteric surfactants is influenced by factors such as the length of the alkyl chain. nih.gov Generally, amphoteric surfactants are considered to have low to moderate toxicity to aquatic organisms. researchgate.net

Interactive Data Table: Acute Aquatic Toxicity of a Representative Amphoteric Surfactant (Cocamidopropyl Betaine)

| Organism | Test Type | Duration (hours) | Endpoint | Value (mg/L) |

| Fish (Danio rerio) | Acute | 96 | LC50 | 1-10 |

| Crustacean (Daphnia magna) | Acute | 48 | EC50 | 1-10 |

| Algae (Desmodesmus subspicatus) | Acute | 72 | EC50 | 1-10 |

This table is based on data for a structurally similar compound and is intended to be illustrative of the likely aquatic toxicity of this compound. The values indicate that the substance is toxic to aquatic life. scispace.com

Q & A

Q. How can contradictory solubility data across studies be resolved?

- Experimental Design : Compare solubility in different buffer systems (e.g., sodium phosphate vs. acetate-acetic acid buffers) at identical ionic strengths. Use laser nephelometry to quantify solubility limits .

- Data Analysis : Apply multivariate regression to identify confounding variables (e.g., buffer composition, temperature). Reference Figure 3 in Lv et al. (2013), which highlights buffer-specific solubility trends .

Q. What methodologies are suitable for studying its surfactant behavior in complex emulsions?

- Methodology : Use pendant drop tensiometry to measure critical micelle concentration (CMC) in multicomponent systems (e.g., with lipids or proteins). Include zeta potential measurements to assess electrostatic interactions .

- Advanced Modeling : Apply the Hansen Solubility Parameters (HSP) to predict compatibility with hydrophobic phases, referencing the compound’s amphiphilic structure .

Q. How do interactions with divalent cations (e.g., Ca²⁺) affect its functionality in biological systems?

- Experimental Design : Conduct titration experiments using isothermal titration calorimetry (ITC) to quantify binding constants. Pair with atomic absorption spectroscopy (AAS) to monitor cation depletion .

- Contradiction Resolution : If conflicting binding affinities are reported, validate via fluorescence quenching assays using dansyl-labeled analogs to avoid interference from phosphate buffers .

Methodological Best Practices

- Reproducibility : Document buffer preparation per USP guidelines (e.g., sodium phosphate dibasic heptahydrate, ACS grade) to minimize batch variability .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report biological/technical replicates explicitly, as per Pharmaceutical Research standards .

- Ethical Reporting : Disclose all conflicts (e.g., surfactant supplier) and validate animal/cell-based studies with Institutional Review Board (IRB) approvals .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.